6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMADLBMJBRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process often involves:
Cyclization Reactions: Utilizing cyclization reactions to form the isoquinoline ring.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to remove or modify functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions, particularly involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial efficacy of compounds related to isoquinolines, including 6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline. Research indicates that fluorinated analogues exhibit enhanced activity against Plasmodium falciparum, the causative agent of malaria.
Structure-Activity Relationship (SAR)
The introduction of fluorine at the C6 position has been shown to improve antiplasmodial activity significantly. For example, a series of compounds were evaluated for their efficacy against a chloroquine-resistant strain of P. falciparum, demonstrating that modifications at specific positions can lead to substantial increases in potency:
| Compound | EC50 (nM) | Description |
|---|---|---|
| 24 | 10.9 ± 1.9 | Fluorinated analogue |
| 29 | 4.8 ± 2.0 | Most active compound with para-fluoro substitution |
| 30 | 26.0 ± 0.9 | Ortho-fluoro substitution led to decreased activity |
These findings suggest that the trifluoromethyl group also plays a role in enhancing biological activity, making this compound a noteworthy candidate for further development in antimalarial therapies .
Anticancer Activity
The compound has also been investigated for its antiproliferative properties against various cancer cell lines. A study evaluated the in vitro activity of several isoquinoline derivatives against human breast cancer cell lines MDA-MB-231 and MCF-7.
Comparative Efficacy
The following table summarizes the IC50 values of selected compounds compared to Tamoxifen, a standard treatment for breast cancer:
| Compound | IC50 (μg/ml) | Cell Line |
|---|---|---|
| 6a | 0.63 | MCF-7 |
| 6b | 0.23 | MCF-7 |
| Tamoxifen | 5.14 | MCF-7 |
The results indicate that several newly synthesized isoquinoline derivatives demonstrated superior activity compared to Tamoxifen, suggesting their potential as effective anticancer agents .
Other Pharmacological Activities
In addition to antimalarial and anticancer applications, derivatives of isoquinolines have been explored for their role as selective inhibitors of various biological targets.
Tyrosyl DNA Phosphodiesterase Inhibition
A notable application involves the selective inhibition of Tyrosyl DNA phosphodiesterase (TDP2). Isoquinoline-1,3-diones have been identified as potent inhibitors, showcasing the versatility of isoquinoline derivatives in targeting specific enzymes involved in DNA repair mechanisms .
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Structural and Physical Properties
Key Findings:
- Methyl 6-fluoroisoquinoline-8-carboxylate (): Molecular weight: 205.18 g/mol; purity ≥95%. Comparison: The target compound’s trifluoromethyl group increases molecular weight (~230 g/mol) and may reduce solubility compared to carboxylate derivatives .
- 1-Chloro-8-(trifluoromethyl)isoquinoline (): Density: 1.427 g/cm³; boiling point: 296.3°C. Comparison: The target compound’s methyl group likely lowers density and boiling point relative to chloro analogs .
Biological Activity
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups can significantly enhance the compound's binding affinity to various biological targets, making it a candidate for drug development and other applications.
The compound can be synthesized through various methods, including one-pot multistep reactions that yield substituted isoquinolines with high efficiency. The synthesis often involves nucleophilic substitution and the use of microwave-assisted techniques to facilitate reactions involving fluorinated substrates .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the lipophilicity and electronic properties of the compound, which can modulate enzyme activity and receptor binding. This is particularly relevant in the context of enzyme inhibition and antimicrobial properties .
Antimicrobial Properties
Research indicates that compounds like this compound exhibit significant antimicrobial activity. The presence of trifluoromethyl groups contributes to this effect by altering the compound's interaction with microbial membranes and metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases, which are crucial in cancer signaling pathways. Studies have reported varying degrees of inhibition, with IC50 values indicating effective concentrations for therapeutic applications .
Study on Neuroinflammation
In a study investigating neuroinflammation, a related fluorinated isoquinoline was evaluated for its binding affinity to the translocator protein (TSPO), which is upregulated during neuroinflammatory responses. The results indicated that such compounds could serve as effective radioligands for imaging neuroinflammation in vivo, showcasing their potential in neurological research .
Antiproliferative Activity
Another study explored the antiproliferative effects of various isoquinoline derivatives, including this compound. The findings suggested that these compounds could inhibit cancer cell proliferation by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), with varying potency among different derivatives .
Data Tables
| Biological Activity | IC50 Value (nM) | Target |
|---|---|---|
| Enzyme Inhibition | 340 | VEGFR-2 |
| Antimicrobial Activity | Varies | Bacterial Membranes |
| Neuroinflammation Imaging | 0.11 | TSPO |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically begins with isoquinoline derivatives, utilizing nucleophilic substitution (e.g., potassium carbonate as a base) to introduce fluorine and trifluoromethyl groups. Key steps include:
- Fluorination : Use fluorinating agents like Selectfluor™ under anhydrous conditions .
- Trifluoromethylation : Copper-mediated cross-coupling or radical-based methods for regioselective substitution .
- Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., DMF for solubility) to enhance yield .
Q. How can spectroscopic techniques (NMR, MS) characterize structural features of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identify fluorine environments (δ ~-110 ppm for aromatic F; δ ~-60 ppm for CF₃) .
- ¹H NMR : Methyl groups resonate at δ 2.5–3.0 ppm; coupling patterns distinguish isoquinoline ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₈F₄N) with <2 ppm error .
Q. What initial structure-activity relationship (SAR) studies are reported for this compound?
- Methodological Answer : Early SAR focuses on substituent effects:
| Substituent Position | Modification | Impact on Bioactivity |
|---|---|---|
| 6-Fluoro | Increased electronegativity | Enhances enzyme binding via H-bonding . |
| 8-Trifluoromethyl | Lipophilic group | Improves membrane permeability . |
- Approach : Compare analogs with varying substituents using in vitro assays (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can contradictions in SAR data for analogs be resolved?
- Methodological Answer : Discrepancies arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Validate activity using fluorescence polarization (binding) and cellular viability assays .
- Computational Modeling : Dock analogs into target protein structures (e.g., kinases) to predict binding modes .
- Meta-Analysis : Cross-reference published datasets to identify consensus trends (e.g., trifluoromethyl groups favoring potency in hydrophobic pockets) .
Q. What experimental design considerations are critical for evaluating biological activity in complex models?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
- Control Groups : Include positive (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
- In Vivo Translation : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂ from rodent studies) .
Q. How does fluorination at position 6 influence electronic and steric properties?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity reduces electron density in the aromatic ring, altering reactivity in electrophilic substitutions .
- Steric Impact : Minimal steric hindrance allows for targeted interactions (e.g., with ATP-binding pockets in kinases) .
- Experimental Validation : Compare Hammett σₚ values for fluorinated vs. non-fluorinated analogs .
Q. What methodologies assess thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–500°C to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points ~534 K for related compounds) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products .
Q. How can in vitro-in vivo discrepancies in efficacy be addressed?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes to predict CYP-mediated metabolism .
- Plasma Protein Binding : Measure fraction unbound (fu) via equilibrium dialysis .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro IC₅₀ with in vivo exposure (AUC₀–24h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
